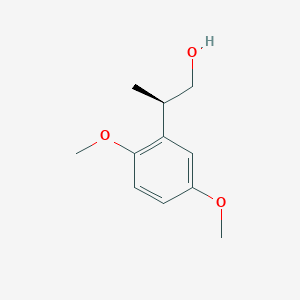
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a prominent chemist and pharmacologist. DOM has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and has been used as a model compound to study the neurochemistry of hallucinogens. (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and perception.
Mécanisme D'action
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It also has affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT2C. Activation of these receptors leads to changes in neurotransmitter release and neuronal activity, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, and cognition, such as visual hallucinations, enhanced emotional experiences, and altered sense of time.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a valuable tool for studying the neurochemistry of hallucinogens and the role of serotonin receptors in the brain. It has been used in both in vitro and in vivo studies to investigate the effects of hallucinogens on neuronal activity, neurotransmitter release, and receptor function. However, there are limitations to using (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol in lab experiments, including its potential for abuse and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are many future directions for (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol research, including further investigation into its mechanism of action and its potential therapeutic applications. (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has been shown to have potential as a treatment for depression, anxiety, and addiction, and further studies are needed to explore these possibilities. Additionally, research is needed to better understand the long-term effects of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol use and its potential for abuse. Overall, (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate (2,5-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reacted with aluminum amalgam in methanol to produce (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol. The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a complex process and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
(2R)-2-(2,5-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCLHIROPAYHA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

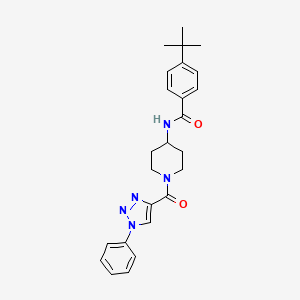


![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)
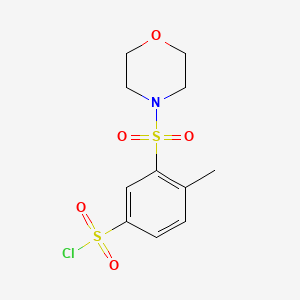
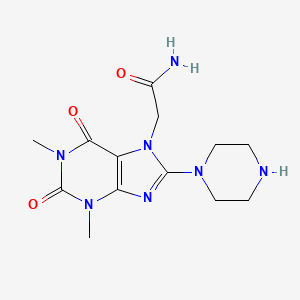

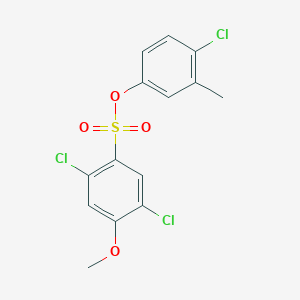
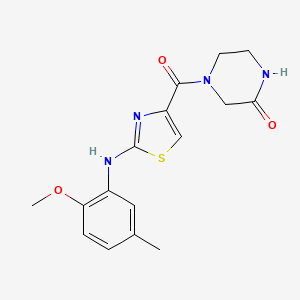
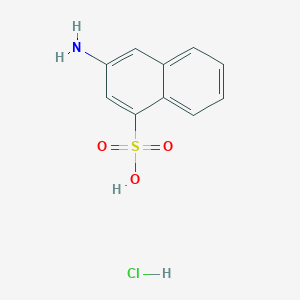
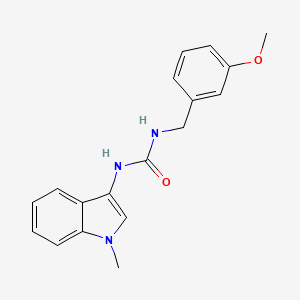
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)
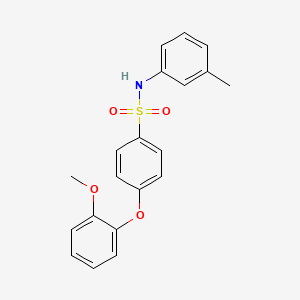
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)